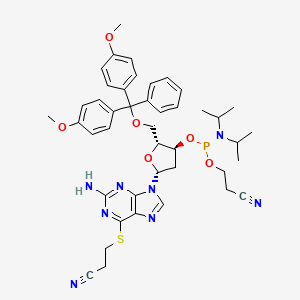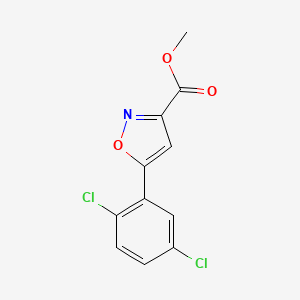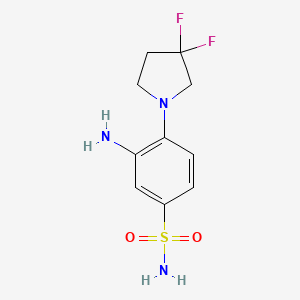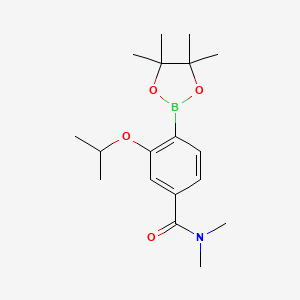
4-Chloro-3-iodo-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1,5-naphthyridine typically involves halogenation reactions. One common method is the direct halogenation of 1,5-naphthyridine derivatives. For instance, starting with 1,5-naphthyridine, chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. Subsequent iodination can be performed using iodine (I2) or iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The naphthyridine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted naphthyridines with different functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
4-Chloro-3-iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Its derivatives can be used as probes or inhibitors in biochemical studies, helping to elucidate biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,5-naphthyridine
- 3-Iodo-1,5-naphthyridine
- 4-Bromo-3-iodo-1,5-naphthyridine
- 4-Chloro-3-fluoro-1,5-naphthyridine
Comparison
4-Chloro-3-iodo-1,5-naphthyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. Additionally, the combination of chlorine and iodine allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
4-chloro-3-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H |
InChI Key |
PBKRVGCBYHJBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)


![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)

![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)

![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)





